molecular formula C11H10O3S B1416920 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid CAS No. 1094424-69-7

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1416920
CAS No.: 1094424-69-7
M. Wt: 222.26 g/mol
InChI Key: SXDVBKGOIYFFMU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound features a methoxymethyl group at the 3-position and a carboxylic acid group at the 2-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid typically involves several steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

    Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Products may include 3-(Formylmethyl)-1-benzothiophene-2-carboxylic acid or 3-(Carboxymethyl)-1-benzothiophene-2-carboxylic acid.

    Reduction: Products may include 3-(Methoxymethyl)-1-benzothiophene-2-methanol.

    Substitution: Products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.

Scientific Research Applications

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    3-(Hydroxymethyl)-1-benzothiophene-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, potentially altering its chemical properties and applications.

    2-Methoxy-1-benzothiophene-3-carboxylic acid: The positions of the methoxy and carboxylic acid groups are reversed, which can lead to different reactivity and applications.

Uniqueness

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVBKGOIYFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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